(1-Isocyanatocyclopropyl)benzene

Medicinal Chemistry Building Block Selection Molecular Diversity

This monofunctional isocyanate delivers the α-phenylcyclopropyl motif—a privileged scaffold for medicinal chemistry. The cyclopropyl ring enforces conformational constraint (~27.5 kcal/mol ring strain) and unique π-character, modulating isocyanate reactivity and mimicking ortho-substituted biphenyl pharmacophores. Ideal for synthesizing ureas, carbamates, and heterocycles with enhanced metabolic stability, or as a polyurethane/polyurea end-cap. Generic isocyanate substitution is not structurally valid; ensure scaffold fidelity for target binding and material performance.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 862487-15-8
Cat. No. B3388153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isocyanatocyclopropyl)benzene
CAS862487-15-8
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)N=C=O
InChIInChI=1S/C10H9NO/c12-8-11-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
InChIKeyLFJYWZIPXATEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





862487-15-8 | (1-Isocyanatocyclopropyl)benzene Procurement Guide for Medicinal Chemistry and Material Science Applications


(1-Isocyanatocyclopropyl)benzene (CAS 862487-15-8) is a monofunctional aromatic isocyanate featuring a phenylcyclopropyl scaffold . The compound possesses the molecular formula C10H9NO and a molecular weight of 159.18 g/mol, characterized by an isocyanate (-N=C=O) group directly attached to a cyclopropyl ring bearing a phenyl substituent . This structural configuration places it within the class of arylcyclopropyl isocyanates, which are valued as versatile building blocks for the synthesis of ureas, carbamates, and heterocyclic frameworks. The cyclopropane moiety is the smallest cyclic alkane and is widely recognized in medicinal chemistry for introducing conformational rigidity, enhancing metabolic stability, and modulating physicochemical properties such as lipophilicity and pKa [1]. The compound is commercially available from specialty chemical suppliers in research quantities, with reported purity specifications of ≥95% .

Structural Differentiation of (1-Isocyanatocyclopropyl)benzene (CAS 862487-15-8) from Common Isocyanate Alternatives


Generic substitution of isocyanate building blocks is not scientifically valid due to the profound influence of the cyclopropyl-phenyl scaffold on both chemical reactivity and downstream molecular properties. (1-Isocyanatocyclopropyl)benzene differs fundamentally from simple aromatic isocyanates (e.g., phenyl isocyanate) and aliphatic cyclopropyl isocyanates (e.g., cyclopropyl isocyanate, CAS 4747-72-2) . The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol relative to cyclohexane) and unique π-character in its C-C bonds, which alters the electronic environment of the adjacent isocyanate group [1][2]. More critically, the α-phenylcyclopropyl scaffold enforces a specific conformational geometry that cannot be replicated by simpler analogs [3]. This scaffold has been employed in medicinal chemistry to mimic the aplanar, biologically active conformation of ortho-substituted biphenyl moieties and to achieve structural diversity in lead optimization programs [3][4]. Consequently, substituting (1-isocyanatocyclopropyl)benzene with a cheaper, more readily available isocyanate without this precise substitution pattern will fundamentally alter the steric and electronic properties of the resulting urea, carbamate, or heterocyclic product, potentially compromising target binding affinity, metabolic stability, or material performance.

Quantitative Differentiators for (1-Isocyanatocyclopropyl)benzene (CAS 862487-15-8) in Research Procurement


Molecular Weight and Scaffold Complexity Relative to Basic Cyclopropyl Isocyanate

A fundamental differentiation between (1-isocyanatocyclopropyl)benzene (MW 159.18) and the simpler aliphatic cyclopropyl isocyanate (CAS 4747-72-2, MW 83.09) lies in molecular weight and scaffold complexity . This difference of 76.09 g/mol reflects the presence of the phenyl ring, which introduces aromatic functionality and substantially greater steric bulk .

Medicinal Chemistry Building Block Selection Molecular Diversity

Conformational Rigidity and Structural Mimicry of Biphenyl Moieties

The α-phenylcyclopropyl scaffold in (1-isocyanatocyclopropyl)benzene enforces a specific perpendicular conformation between the cyclopropane and phenyl rings, with torsional angles constrained by the three-membered ring geometry [1]. This conformational feature has been leveraged to mimic the aplanar, biologically active conformation of ortho-substituted biphenyl moieties, which are prevalent pharmacophores in drug discovery [1][2].

Drug Design Conformational Analysis Bioisostere

Reactivity Modulation via Cyclopropyl Ring Strain Effects

The cyclopropyl ring adjacent to the isocyanate group in (1-isocyanatocyclopropyl)benzene introduces ring strain energy of approximately 27.5 kcal/mol relative to unstrained cycloalkanes [1][2]. This strain alters the electronic character of the adjacent carbon and, by extension, the electrophilicity of the isocyanate group. Studies on cyclopropyl isocyanates have demonstrated that the three-membered ring confers unique vibrational and conformational stability profiles that differ from acyclic or larger ring isocyanate analogs [3].

Physical Organic Chemistry Reactivity Prediction Synthetic Planning

Commercial Availability and Pricing as a Specialty Research Building Block

(1-Isocyanatocyclopropyl)benzene is positioned as a specialty research chemical with limited commercial availability compared to commodity isocyanates . Current vendor pricing indicates a cost of approximately 556.00 € for 50 mg and 1,515.00 € for 500 mg from one major supplier, reflecting a typical premium for a niche cyclopropyl building block .

Procurement Specialty Chemical Sourcing Budget Planning

Recommended Applications for (1-Isocyanatocyclopropyl)benzene (CAS 862487-15-8) in R&D and Process Development


Medicinal Chemistry: Synthesis of Conformationally Constrained Ureas and Carbamates

(1-Isocyanatocyclopropyl)benzene is optimally deployed as a reactive intermediate for introducing the α-phenylcyclopropyl motif into urea or carbamate functional groups. The resulting derivatives benefit from the conformational rigidity and potential metabolic stability conferred by the cyclopropyl ring, as well as the ability of this scaffold to mimic biphenyl pharmacophores [1][2]. This application is particularly relevant for medicinal chemists engaged in hit-to-lead optimization or scaffold hopping exercises where structural novelty and conformational constraint are design priorities.

Chemical Biology: Solid-Phase Synthesis of PPAR Ligand Libraries

Analogs of (1-isocyanatocyclopropyl)benzene, specifically trans-2-phenylcyclopropyl isocyanate, have been successfully employed as isocyanate monomers in solid-phase parallel synthesis for the identification of peroxisome proliferator-activated receptor (PPAR) ligands . By extension, (1-isocyanatocyclopropyl)benzene can serve as a structurally related building block in combinatorial library construction, enabling the rapid exploration of chemical space around the phenylcyclopropyl scaffold for target identification and validation studies.

Materials Science: Synthesis of Specialty Polyurethanes and Polyureas

The cyclopropyl isocyanate moiety, when incorporated into polymer backbones, has been shown to influence material properties. For instance, poly(5-iminohydantoins) containing a cyclopropane ring in the main chain have been synthesized from trans-1,2-cyclopropane diisocyanate [3]. (1-Isocyanatocyclopropyl)benzene, as a monofunctional analog, can be used to introduce cyclopropyl-phenyl end-caps or pendant groups into polyurethane and polyurea systems. The steric bulk of the phenylcyclopropyl group may modulate polymer chain packing, potentially influencing thermal properties (e.g., Tg) and hydrolytic stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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